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molecular formula C9H4N2O3 B8433654 2-Cyano-5-nitrobenzofuran

2-Cyano-5-nitrobenzofuran

Cat. No. B8433654
M. Wt: 188.14 g/mol
InChI Key: UNXBDLCRIKLANK-UHFFFAOYSA-N
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Patent
US07491732B2

Procedure details

A heterogeneous reaction mixture of 2-cyano-5-nitrobenzofuran (0.150 g, 0.789 mmol), iron powder (0.220 g, 3.9 mmol), NH4Cl (0.221 g, 3.9 mmol) in EtOH/H2O (5 mL each) was vigorously stirred at 60-70° C. for 1 hour. The resulting solution was filtered through a pad of Celite when hot and then washed with methanol. The filtrated was concentrated to dryness under a vacuum and resuspended into H2O (20 mL), saturated and the solid was isolated by filtration to obtain 5-amino-2-cyanobenzofuran. 1H NMR (DMSO-d6): δ 7.80 (s, 1H), 7.36 (d, 1H, J=8.7 Hz), 6.86 (dd, 1H, J=2.7 and 9.0 Hz), 6.76 (d, 1H, J=2.1 Hz), 5.16 (bs, 2H); LCMS: purity: 95%, MS (m/e): 159 (MH+).
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0.221 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[CH:7]=1)#[N:2].[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:12][C:9]1[CH:10]=[CH:11][C:5]2[O:4][C:3]([C:1]#[N:2])=[CH:7][C:6]=2[CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(#N)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
0.221 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH H2O
Quantity
5 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
was vigorously stirred at 60-70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered through a pad of Celite when hot
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated to dryness under a vacuum
CUSTOM
Type
CUSTOM
Details
saturated and the solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC2=C(C=C(O2)C#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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